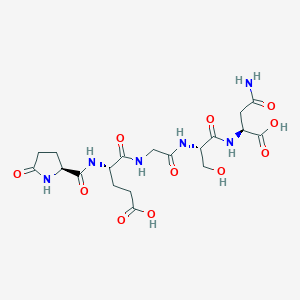
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
説明
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DMSHBF) is a heterocyclic compound with a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a fluorescent probe in biological research, and as a fluorescent dye in imaging. DMSHBF is also known for its unique ability to interact with nucleic acids, proteins, and other biomolecules, making it a valuable tool for studying the structure and function of these molecules.
科学的研究の応用
Fluorescent Labeling and Sensing
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan and related benzofurazan derivatives are primarily used as fluorogenic and fluorescent labeling reagents. These compounds exhibit specific reactivity and fluorescence characteristics, making them suitable for analyte detection in various applications, including biomedical chromatography and mass spectrometry. For example, Uchiyama et al. (2001) reviewed benzofurazan derivatives, emphasizing their synthetic methods, reactivity, fluorescence properties, sensitivity, and applications (Uchiyama et al., 2001).
Chromatography and Mass Spectrometry
Benzofurazan derivatives, including 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, are synthesized as derivatization reagents for various compounds in liquid chromatography and electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Santa et al. (2009) and Santa et al. (2008) synthesized specific benzofurazan derivatization reagents for short-chain carboxylic acids and aldehydes, respectively, demonstrating their effectiveness in LC/ESI-MS/MS analyses (Santa et al., 2009), (Santa et al., 2008).
Molecular Thermometry
Benzofurazan compounds are employed in creating fluorescent molecular thermometers. Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers using polymers combined with benzofurazan derivatives. These thermometers exhibit fluorescence intensity changes in response to temperature variations, providing a tool for temperature sensing in different applications (Uchiyama et al., 2003).
Isotope-Labeled Reagents for Quantification
Benzofurazan derivatives are also used to create isotope-labeled reagents for accurate quantification of compounds like fatty acids in biological samples. Tsukamoto et al. (2006) synthesized an isotope-labeled benzofurazan derivatization reagent for carboxylic acids, demonstrating its utility in quantifying fatty acids in plasma samples using liquid chromatography/mass spectrometry (LC/MS) (Tsukamoto et al., 2006).
特性
IUPAC Name |
7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c1-13(2)17(14,15)6-4-3-5(10-9)7-8(6)12-16-11-7/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDJYGQJSTHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157059 | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan | |
CAS RN |
131467-86-2 | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131467862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How sensitive is DBD-H in detecting aldehydes and ketones?
A: Studies using high-performance liquid chromatography (HPLC) with fluorescence detection have shown that DBD-H can detect aldehydes and ketones at femtomole levels. For example, the detection limit for propionaldehyde was determined to be 120 fmol. [, ]
Q2: Are there any differences in the sensitivity of DBD-H towards different types of carbonyl compounds?
A: While DBD-H reacts with both aldehydes and ketones, research suggests it might be more suitable for detecting ketones. A comparative study found that another reagent, 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H.NH2NH2), displayed higher sensitivity towards aldehydes. []
Q3: Can DBD-H be used to quantify aldehydic compounds in complex biological samples?
A: Yes, research has demonstrated the successful application of DBD-H in quantifying aldehydic choline glycerophospholipids present in oxidized red blood cell membranes. This highlights the reagent's utility in analyzing complex biological samples. []
Q4: What are the advantages of using DBD-H over other fluorescent labeling reagents for aldehyde and ketone detection?
A4: DBD-H offers several advantages over some other reagents:
- High Sensitivity: It exhibits high sensitivity, particularly towards ketones, enabling detection at very low concentrations. [, ]
- Versatility: It can be used to analyze a range of samples, including biological samples like red blood cell membranes. []
- Compatibility with HPLC: DBD-hydrazones can be effectively separated and analyzed using HPLC with fluorescence detection. [, , ]
Q5: What are some specific applications of DBD-H in food analysis?
A: DBD-H has been successfully employed to determine the concentration of 2-Thioxo-3-pyrrolidinecarbaldehyde (TPC) in salted radish root (Takuan-zuke). This demonstrates its applicability in assessing the quality of processed food products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)





